3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone
Description
3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a 4-aminophenyl group at position 3, a bromine atom at position 6, and a methyl group at position 2. Its synthesis often involves bromination of precursor quinazolinones (e.g., 3-amino-2-methylquinazolin-4(3H)-one) using bromine in acetic acid, followed by functionalization of the aromatic amine group . The 4-aminophenyl substituent enhances hydrogen-bonding capabilities, which can influence both biological activity and material properties, such as polymer chain interactions .
Properties
CAS No. |
84546-40-7 |
|---|---|
Molecular Formula |
C15H12BrN3O |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
3-(4-aminophenyl)-6-bromo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H12BrN3O/c1-9-18-14-7-2-10(16)8-13(14)15(20)19(9)12-5-3-11(17)4-6-12/h2-8H,17H2,1H3 |
InChI Key |
IKZNGMCVEWMUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N |
Origin of Product |
United States |
Biological Activity
3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family, noted for its diverse pharmacological properties. This compound has attracted considerable attention in medicinal chemistry due to its potential applications in drug development, particularly in anticancer, anti-inflammatory, and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 330.18 g/mol. Its unique structure comprises a bromo substituent and an amino group on the phenyl ring, which significantly influence its biological activity.
Anticancer Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest at the G2/M phase . The structural features of this compound enhance its binding affinity to targets involved in cancer proliferation.
| Compound | Activity | Cell Lines Tested |
|---|---|---|
| This compound | Anticancer | Ehrlich Ascites Carcinoma, Sarcoma-180 |
| Quinazolinone Derivative A | Anticancer | Breast Cancer, Hepatocellular Carcinoma |
| Quinazolinone Derivative B | Anticancer | Cervical Cancer, Promyelocytic Leukemia |
Anti-inflammatory Activity
Quinazolinones are also recognized for their anti-inflammatory effects. In experimental models, compounds similar to this compound have demonstrated superior anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. Studies suggest that this compound exhibits moderate to significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tyrosine Kinases : The compound's structure allows it to act as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer cell proliferation .
- Electrophilic Substitutions : The amino group facilitates electrophilic substitutions that enhance its reactivity and potential therapeutic effects.
- Nucleophilic Reactions : The bromo substituent enables nucleophilic substitutions or coupling reactions, broadening its application in medicinal chemistry.
Case Studies
Several case studies have highlighted the efficacy of quinazolinones in clinical settings:
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Functional Group Variations
The pharmacological and physicochemical properties of quinazolinones are highly dependent on substituent positions and types. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: The 4-aminophenyl group in the target compound enhances solubility and intermolecular interactions, critical for both drug delivery and material science .
- Metabolic Stability: Halogenated derivatives (e.g., UR-9825 with -Cl) exhibit longer half-lives in vivo compared to non-halogenated analogs, attributed to reduced oxidative metabolism .
Key Research Findings and Data Tables
Critical Analysis and Contradictory Evidence
- Anomalous Yields: Compound 39b () reported a 120% yield, which is chemically implausible. This may reflect unaccounted co-eluted impurities or measurement errors .
- Biological Activity Discrepancies: While 6-bromo derivatives generally show anti-inflammatory effects, substituents at position 3 (e.g., 4-aminophenyl vs. trifluoromethyl) drastically alter target specificity. For example, trifluoromethyl groups enhance lipophilicity but may reduce solubility .
Q & A
Q. What is the optimized synthetic route for 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone, and how is its purity validated?
The compound is synthesized via cyclocondensation of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours. Post-synthesis, purity is confirmed via thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) as the mobile phase. Structural validation employs IR spectroscopy (C=O stretch at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹), ¹H/¹³C NMR (DMSO-d₆ solvent, δ 2.51 ppm for -CH₃), and elemental analysis. Recrystallization in ethanol ensures high purity .
Q. What biological activities are associated with this quinazolinone derivative?
Reported activities include:
- Antimicrobial : Moderate efficacy against Staphylococcus aureus (MIC 16–32 μg/mL) via disruption of bacterial cell wall synthesis .
- Antitumor : Selective activity against NSCLC EKVX and HCT-15 colon cancer cell lines, attributed to inhibition of tyrosine kinase signaling .
- Analgesic : Structural analogs (e.g., 3-aryl-2-styryl derivatives) show COX-2 inhibition, reducing prostaglandin E₂ synthesis .
Q. Which spectroscopic techniques are critical for characterizing substituent effects in this compound?
- IR : Identifies functional groups (e.g., C=O, C-Br).
- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., 6-bromo substituent deshields adjacent protons).
- GC-MS : Confirms molecular ion peaks (e.g., m/z 333 for brominated derivatives) .
Advanced Research Questions
Q. How can structural modifications enhance the antitumor activity of this quinazolinone scaffold?
- 2-Position modifications : Introducing styryl groups (via condensation with aldehydes) improves DNA intercalation, as seen in analogs with IC₅₀ values <10 μM against leukemia cells .
- 3-Position substitutions : Adding 1,3,4-thiadiazole or pyrazole moieties enhances topoisomerase II inhibition .
- 6-Bromo retention : Critical for hydrophobic interactions with kinase ATP-binding pockets .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in MIC or IC₅₀ values often arise from:
Q. What is the role of bromine in electrophilic substitution reactions for this compound?
The 6-bromo group directs electrophilic attacks to the 5- and 7-positions of the quinazolinone core. For example, iodination with ICl in acetic acid yields 6-bromo-5-iodo derivatives, which exhibit improved blood-brain barrier permeability in neuroinflammatory models .
Q. How do computational tools aid in optimizing this compound’s pharmacokinetics?
- ADME-Tox prediction : SwissADME identifies logP ~2.5 (optimal for oral bioavailability) and P-glycoprotein substrate risks.
- Molecular docking : AutoDock Vina reveals hydrogen bonding between the 4-aminophenyl group and EGFR kinase’s Lys745 residue (∆G = -9.2 kcal/mol) .
Methodological Guidelines
- Synthetic Optimization : Replace glacial acetic acid with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 3 hours) .
- Biological Assays : Use 3D tumor spheroids for antitumor evaluation to mimic in vivo drug penetration challenges .
- Data Reproducibility : Deposit raw spectral data in repositories like Zenodo for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
